Neohesperidin
Overview
Description
Neohesperidin is a flavanone glycoside found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which in turn is the 4’-methoxy derivative of eriodictyol . Neohesperidin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin used as an artificial sweetener .
Synthesis Analysis
Neohesperidin’s biosynthetic pathways involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . There are also studies on the synthesis of hydrophobic Propionyl Neohesperidin Ester using an immobilized enzyme .Molecular Structure Analysis
The molecular structure of Neohesperidin has been determined by single-crystal X-ray analysis . The carbon atoms in the chemical structure of Neohesperidin are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis
Neohesperidin has been used in a study to assess the composition of shiikuwasha peels of different cultivation lines . It has also been used in a study to investigate the protective effects of an extract from Citrus bergamia against inflammatory injury .Physical And Chemical Properties Analysis
Neohesperidin complexation significantly affected starch gelatinization temperatures and reduced its enthalpy value (ΔH). The addition of Neohesperidin increased the viscosity and thickening of taro starch, facilitating shearing and thinning .Scientific Research Applications
Pharmacological Potential and Biological Activities
Neohesperidin, a flavanone glycoside primarily found in citrus fruits, demonstrates an array of biological activities and potential therapeutic applications. It exhibits neuroprotective, anti-inflammatory, antidiabetic, antimicrobial, and anticancer activities. Additionally, its effects extend to osteoporosis, antiulcer, cardioprotective, and hepatoprotective capabilities. These wide-ranging pharmacological responses are due to its diverse mechanisms of action in treating complex disorders, including neurodegenerative, hepato-cardiac, cancer, diabetes, obesity, infectious, allergic, and inflammatory diseases (Akhter et al., 2022).
Cardiovascular Health
Neohesperidin has shown promise in cardiovascular health, particularly in alleviating pathological damage and immunological imbalance in rat myocardial ischemia-reperfusion injury. It effectively reduces serum inflammatory cytokines, myocardial damage markers, oxidative stress markers, and cell apoptosis, further supporting its potential as a therapeutic agent for myocardial ischemia-reperfusion therapy (Li et al., 2021).
Food Industry Applications
In the food industry, neohesperidin dihydrochalcone (NHDC) is a key derivative used as a low-calorie sweetener and flavor enhancer. The transformation of hesperidin into neohesperidin is vital for NHDC production. This process involves biotransformation using metabolically engineered plant cell cultures, offering a feasible method to enhance NHDC availability for various industrial applications (Frydman et al., 2005).
Anti-Osteoporotic Effects
Neohesperidin demonstrates significant anti-osteoclastic effects, both in vitro and in vivo. It inhibits osteoclast differentiation and bone resorption, thereby presenting itself as a potential natural anti-catabolic treatment for osteoporosis. This is particularly evident in studies involving ovariectomised mice, where neohesperidin effectively protected against bone loss (Tan et al., 2017).
Quality Control in Dietary Supplements
As an important flavanone glycoside, neohesperidin is used in food additives and dietary supplements. The development of certified reference materials (CRMs) for neohesperidin is essential for ensuring accuracy and comparability in measurement data, especially for quality control of neohesperidin-related products (Gong et al., 2015).
Cancer Therapeutic Potential
Neohesperidin has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells, as evidenced in studies involving human breast adenocarcinoma MDA-MB-231 cells. It activates the Bcl-2/Bax-mediated signaling pathway, suggesting its potential as an anti-cancer agent (Xu et al., 2012). Additionally, it has been found to prevent colorectal tumorigenesis by altering gut microbiota in APC min/+ transgenic mouse models, showcasing its role in cancer prevention (Gong et al., 2019).
Role in Osteosarcoma Treatment
Neohesperidin induces cell cycle arrest, apoptosis, and autophagy in human osteosarcoma cells through the ROS/JNK signaling pathway. This discovery marks it as a potential drug candidate for treating osteosarcomas (Wang et al., 2021).
Obesity and Gut Microbiota
Neohesperidin shows effectiveness in attenuating obesity by altering the composition of gut microbiota in high-fat diet-fed mice. This highlights its potential as a prebiotic agent for obesity management, emphasizing the gut microbiota's role in mediating its beneficial effects (Lu et al., 2020).
Antidiabetic Effects
In vitro studies have demonstrated the antidiabetic effects of neohesperidin, particularly its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This suggests its potential use in managing diabetes (Sinha et al., 2019).
Nanotechnology Applications
Neohesperidin has been effectively incorporated into nanoliposomes for improved stability and controlled release. This technological advancement enhances its bioavailability and biological activity, making it a promising candidate for various applications (Karim et al., 2020).
Anti-Allergic Properties
It suppresses IgE-mediated anaphylactic reactions and mast cell activation, demonstrating its potential in preventing allergic diseases (Zhao et al., 2019).
Therapeutic Effect in Rheumatoid Arthritis
Neohesperidin shows therapeutic effects inrheumatoid arthritis by inhibiting inflammation, migration, invasion, and promoting apoptosis in fibroblast-like synoviocytes. This highlights its potential as a treatment option for rheumatoid arthritis (Wang et al., 2021).
Peptic Ulcer Studies
Studies have investigated the effects of neohesperidin on indomethacin-induced peptic ulcers in rats, providing insights into its role in gastrointestinal health and potential therapeutic applications in ulcer treatment (Hamdan et al., 2014).
Cardiac Remodeling and Hypertension
Neohesperidin inhibits cardiac remodeling and hypertension induced by Angiotensin II, suggesting its role in managing cardiac hypertrophy and associated pathologies (Zhang et al., 2020).
Future Directions
properties
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGKVCXINMKCAZ-UZRWAPQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927668 | |
Record name | Neohesperidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-(((2-O-6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
CAS RN |
13241-33-3 | |
Record name | Neohesperidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13241-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neohesperidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neohesperidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOHESPERIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA5C88H3L0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.